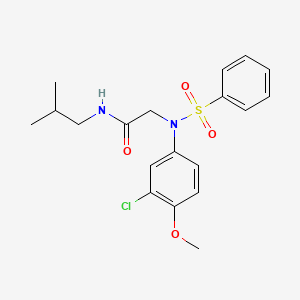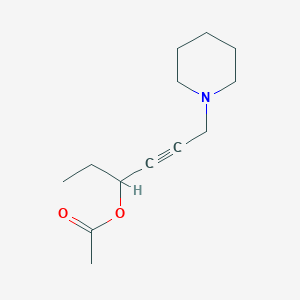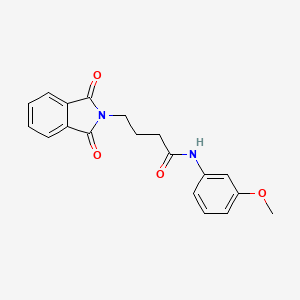
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation.
作用机制
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression and chromatin structure. HDAC inhibitors like this compound increase the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anti-tumor effects of this compound.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models. This compound has also been shown to increase the sensitivity of cancer cells to radiation therapy.
实验室实验的优点和局限性
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for the study of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the combination of this compound with other anti-cancer agents, such as radiation therapy or chemotherapy. Additionally, the use of this compound in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the investigation of the role of HDAC inhibitors in other diseases, such as neurodegenerative diseases or inflammatory disorders, may also be an interesting area of research.
合成方法
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting from 3-chloro-4-methoxyaniline. The intermediate products are then coupled with isobutylamine and phenylsulfonyl chloride to form the final product. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while having minimal toxicity in normal cells.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(15-9-10-18(26-3)17(20)11-15)27(24,25)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSBQHZCKFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4886386.png)

![(4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4886403.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)
![2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)

![2-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4886444.png)
![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4886453.png)
![5-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4886465.png)
![5-ethoxy-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-furamide trifluoroacetate](/img/structure/B4886473.png)
![N-(5-fluoro-2-methylbenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4886477.png)